molecular formula C5H2ClF2N B1500341 2-Chloro-4,5-difluoropyridine CAS No. 511522-70-6

2-Chloro-4,5-difluoropyridine

Cat. No. B1500341
M. Wt: 149.52 g/mol
InChI Key: NKHHRTHUHYUPCZ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoropyridine is a chemical compound with the molecular formula C5H2ClF2N . It is used in research and development .


Synthesis Analysis

The synthesis of 2-Chloro-4,5-difluoropyridine and similar compounds involves the use of organolithium reagents . For example, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluropyridine in the presence of NaOH .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4,5-difluoropyridine consists of a pyridine ring with chlorine and fluorine substituents . The presence of these strong electron-withdrawing substituents gives fluoropyridines interesting and unusual physical, chemical, and biological properties .


Physical And Chemical Properties Analysis

2-Chloro-4,5-difluoropyridine is a liquid at room temperature . It has a molecular weight of 149.53 .

Scientific Research Applications

Microwave-Assisted Fluorination of Pyrroles

A study by Troegel and Lindel (2012) demonstrates the use of microwave-assisted fluorination in synthesizing fluorinated pyrrole-imidazole alkaloids. This research is significant for the development of novel organic compounds, where 2-Chloro-4,5-difluoropyridine could potentially play a role in similar fluorination processes (Troegel & Lindel, 2012).

Synthesis of Dioxole Pyridine Derivatives

Catalani, Paio, and Perugini (2010) researched the synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of 2-Chloro-4,5-difluoropyridine, highlighting its potential in medicinal chemistry. This underlines the compound's utility in creating structurally diverse and potentially biologically active molecules (Catalani et al., 2010).

Regiochemically Flexible Substitutions

Schlosser, Bobbio, and Rausis (2005) explored the regioselectivity in substitutions of di-, tri-, and tetrahalopyridines, including compounds related to 2-Chloro-4,5-difluoropyridine. Their findings are crucial for understanding how to manipulate such compounds in chemical syntheses, which can lead to the creation of numerous derivatives for various applications (Schlosser et al., 2005).

Synthesis and Photophysical Evaluation

Hagimori, Nishimura, Mizuyama, and Shigemitsu (2019) conducted a study on the synthesis and photophysical evaluation of 2-methoxy- and 2-morpholino pyridine compounds, showcasing the use of pyridine derivatives, like 2-Chloro-4,5-difluoropyridine, in developing highly emissive fluorophores. This application is particularly relevant in materials science and sensor technology (Hagimori et al., 2019).

Fluoride-Bridged Polynuclear Complexes

Research by Thuesen et al. (2012) on fluoride-bridged {Ln2Cr2} polynuclear complexes highlights the significance of fluorinated pyridine derivatives in creating complex metal-organic structures. These findings could be pivotal in advancing the fields of molecular magnetism and coordination chemistry (Thuesen et al., 2012).

Safety And Hazards

2-Chloro-4,5-difluoropyridine is a flammable liquid and vapor. It is harmful if swallowed and harmful to aquatic life with long-lasting effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Fluoropyridines, including 2-Chloro-4,5-difluoropyridine, have potential applications in various fields due to their unique properties. They are used in the search for new agricultural products with improved physical, biological, and environmental properties . About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The interest in the development of fluorinated chemicals has been steadily increasing .

properties

IUPAC Name

2-chloro-4,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHRTHUHYUPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663734
Record name 2-Chloro-4,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,5-difluoropyridine

CAS RN

511522-70-6
Record name 2-Chloro-4,5-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511522-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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